2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide
Description
Molecular Structure and Classification
2-Chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide is characterized by its distinctive molecular formula C₁₂H₁₄Cl₂N₂O₂ and a molecular weight of 289.15 grams per mole. This compound represents a complex acetamide derivative that incorporates multiple functional groups contributing to its unique chemical profile. The molecular structure features a central acetamide linkage connecting a chloroacetyl group to a substituted phenyl ring system, which itself bears both a chlorine substituent and a morpholine ring attachment.
The compound's classification places it within the broader category of halogenated organic compounds due to the presence of two chlorine atoms in its structure. More specifically, it belongs to the acetamide class of compounds, which are characterized by the presence of the acetamide functional group (-CONH-). The incorporation of the morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, further categorizes this compound among morpholine derivatives. This structural complexity positions the compound at the intersection of multiple chemical classes, contributing to its potential for diverse biological activities.
The structural analysis reveals several key molecular features that define the compound's chemical identity. The acetamide backbone provides the primary structural framework, while the chloroacetyl group introduces electrophilic character to the molecule. The phenyl ring system serves as a central aromatic platform that supports additional substitution patterns, including the 3-chloro substitution and the 2-morpholin-4-yl substitution. The morpholine ring contributes both basic nitrogen functionality and ether oxygen functionality, creating opportunities for diverse intermolecular interactions.
According to chemical database records, the compound has been assigned multiple Chemical Abstracts Service registry numbers depending on the specific isomer and salt form, with 1803593-00-1 being one of the primary identifiers for the free base form. The compound's International Union of Pure and Applied Chemistry name follows systematic nomenclature rules, reflecting the precise positioning of each substituent group on the molecular framework. Alternative naming conventions include various synonyms that emphasize different aspects of the molecular structure, such as the positioning of the morpholine ring or the chlorine substituents.
Table 1: Molecular Properties of this compound
The stereochemical considerations of this compound arise primarily from the potential for conformational flexibility around the acetamide linkage and the morpholine ring conformation. The morpholine ring typically adopts a chair conformation similar to cyclohexane, with the nitrogen and oxygen atoms positioned to minimize steric interactions. The overall molecular geometry is influenced by the aromatic phenyl ring system, which provides a rigid planar framework, and the acetamide linkage, which allows for rotation around specific bonds.
The compound's classification as a synthetic derivative places it among designed molecules rather than naturally occurring compounds. This synthetic origin allows for precise control over the substitution patterns and functional group positioning, making it particularly valuable for structure-activity relationship studies in medicinal chemistry research. The presence of multiple heteroatoms (nitrogen, oxygen, and chlorine) provides numerous sites for potential hydrogen bonding and other intermolecular interactions, which are crucial for biological activity.
Research into related acetamide derivatives has demonstrated the importance of the morpholine moiety in enhancing molecular properties such as solubility, bioavailability, and target selectivity. The morpholine ring system contributes both hydrophilic character through its oxygen atom and basic character through its nitrogen atom, creating a balanced molecular profile that can interact with diverse biological targets. The chlorine substituents introduce additional considerations for molecular recognition and binding interactions, as halogen atoms can participate in specific types of intermolecular contacts.
Properties
IUPAC Name |
2-chloro-N-(3-chloro-2-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-8-11(17)15-10-3-1-2-9(14)12(10)16-4-6-18-7-5-16/h1-3H,4-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHARZKFPHXQKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide typically involves nucleophilic acyl substitution reactions where a substituted aniline derivative containing the morpholine and chloro substituents reacts with chloroacetyl chloride. The key synthetic step is the formation of the amide bond via reaction of the amine group on the aromatic ring with chloroacetyl chloride under controlled conditions.
Detailed Preparation Route
Step 1: Synthesis of 3-chloro-2-(morpholin-4-yl)aniline
- Starting from 3-chloroaniline, the morpholine moiety is introduced typically via nucleophilic aromatic substitution or palladium-catalyzed amination.
- Reaction conditions often involve palladium acetate as a catalyst, 2,2'-bipyridine as a ligand, and boron trifluoride diethyl etherate as an activator in toluene solvent at elevated temperatures (~120 °C) for extended periods (e.g., 24 h).
- This step yields the morpholine-substituted chloroaniline intermediate with high selectivity and yield.
Step 2: Acylation with Chloroacetyl Chloride
- The morpholino-substituted chloroaniline is reacted with chloroacetyl chloride in an aprotic polar solvent such as dimethylformamide (DMF).
- A base such as triethylamine is used to neutralize the generated HCl and facilitate the reaction.
- The chloroacetyl chloride is added dropwise under ice-cold conditions (0–5 °C) to control the rate and avoid side reactions.
- After completion, the reaction mixture is typically quenched with water, and the product is isolated by crystallization from ethanol or other suitable solvents.
Optimized Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent enhances reactivity |
| Base | Triethylamine (TEA) | Neutralizes HCl, promotes acylation |
| Temperature | 0–5 °C (during addition), room temp for stirring | Controls reaction rate and selectivity |
| Reaction Time | 2–4 hours | Ensures complete conversion |
| Molar Ratio (Amine:Chloroacetyl chloride) | 1:1 molar ratio | Stoichiometric balance for optimal yield |
| Work-up | Quenching with water, extraction, crystallization | Purification to high purity |
Industrial Scale Considerations
In industrial synthesis, the reaction is typically performed in batch reactors with precise control over temperature and stoichiometry to maximize yield and purity. The process involves:
- Slow addition of chloroacetyl chloride to the amine solution under cooling.
- Stirring at controlled temperature to ensure complete reaction.
- Isolation of product by filtration after crystallization.
- Purification by recrystallization or chromatography to remove impurities.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Purity Analysis |
|---|---|---|---|
| Morpholine substitution | 3-chloroaniline, morpholine, Pd(OAc)2, 2,2'-bipyridine, BF3·OEt2, toluene, 120 °C, 24 h | 75–85 | Confirmed by NMR, HPLC |
| Acylation with chloroacetyl chloride | Morpholino-chloroaniline, chloroacetyl chloride, TEA, DMF, 0–5 °C addition, RT stirring 3 h, crystallization | 80–90 | Melting point, NMR, elemental analysis |
Analytical Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows aromatic protons (δ 6.5–7.5 ppm), morpholine ring protons (δ 3.5–3.8 ppm), and amide NH signals.
- ^13C NMR confirms carbonyl carbon (~δ 165–170 ppm) and aromatic carbons.
Mass Spectrometry (MS):
Confirms molecular weight consistent with C13H14Cl2N2O2.Elemental Analysis:
Validates the percentage composition of C, H, N, and Cl.High-Performance Liquid Chromatography (HPLC):
Assesses purity, typically >98% after purification.X-ray Crystallography (if available):
Confirms molecular structure and intramolecular hydrogen bonding, contributing to stability.
Research Findings and Improvements
- The use of palladium-catalyzed amination for morpholine introduction improves regioselectivity and yield compared to classical nucleophilic substitution.
- Controlling the temperature during acylation minimizes side reactions such as over-acylation or hydrolysis.
- Polar aprotic solvents like DMF enhance the nucleophilicity of the amine and solubility of reagents, leading to higher yields.
- Purification by crystallization from ethanol or isopropanol yields high-purity product suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |
|---|---|---|---|---|
| Morpholine substitution | 3-chloroaniline, morpholine, Pd(OAc)2, ligand, BF3·OEt2, toluene, 120 °C, 24 h | Catalyst loading ~1–2 mol% | 75–85 | Pd-catalyzed amination preferred |
| Acylation with chloroacetyl chloride | Morpholino-chloroaniline, chloroacetyl chloride, TEA, DMF, 0–5 °C addition, RT stirring 3 h | Stoichiometric ratios 1:1 | 80–90 | Controlled addition critical |
| Purification | Crystallization from ethanol or isopropanol | Temperature control | — | Ensures high purity (>98%) |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and morpholine groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Substituent Variations on the Phenyl Ring
2.1.1. Sulfonyl-Morpholine Derivative
- Compound: 2-Chloro-N-{4-chloro-3-[(morpholin-4-yl)sulfonyl]phenyl}acetamide (XX0) Formula: C₁₂H₁₄Cl₂N₂O₄S Key Differences: Incorporates a sulfonyl group bridging the morpholine and phenyl ring. This increases molecular weight (vs. Applications: Likely optimized for solubility due to sulfonyl’s polarity, making it suitable for aqueous environments.
2.1.2. Ethoxyphenoxy Substituent
- Compound: 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide Formula: C₁₆H₁₆ClNO₃ Key Differences: Replaces morpholine with an ethoxyphenoxy group. Applications: Enhanced lipophilicity may improve membrane permeability but reduce solubility.
2.2. Heterocyclic Modifications
2.2.1. Thiazole-Linked Acetamide
- Compound: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Formula: C₁₅H₁₆ClN₃O₂S Key Differences: Thiazole ring replaces one phenyl group. The sulfur atom in thiazole may participate in π-stacking or metal coordination, broadening biological activity (e.g., antimicrobial or kinase inhibition) . Synthesis: Reacts 2-chloroacetamide with thiazole derivatives under reflux .
2.2.2. Benzimidazole-Linked Acetamide
- Compound: 2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide Formula: C₂₂H₂₄ClN₄O₃ Key Differences: Benzimidazole core with a morpholinylethyl chain. The extended aromatic system enhances π-π interactions, while the ethyl spacer increases conformational flexibility . Applications: Potential use in targeting DNA-binding proteins or topoisomerases.
2.3. Functional Group Additions
2.3.1. Sulfonamide Derivatives
- Compound : 2-Chloro-N-[4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl]acetamide
2.3.2. Hydroxypropan-2-yl Substituent
- Compound : 2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-hydroxypropan-2-yl)acetamide
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Water Solubility* |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₃Cl₂N₂O₂ | 302.15 | 3-Cl, 2-morpholine, chloroacetamide | ~2.5 | Low |
| XX0 (Sulfonyl-morpholine) | C₁₂H₁₄Cl₂N₂O₄S | 377.22 | Sulfonyl bridge | ~1.8 | Moderate |
| N-[4-(2-Chlorophenyl)thiazol-2-yl] derivative | C₁₅H₁₆ClN₃O₂S | 349.83 | Thiazole ring | ~3.0 | Low |
| Ethoxyphenoxy derivative | C₁₆H₁₆ClNO₃ | 305.76 | Ethoxyphenoxy | ~3.2 | Very low |
*Estimated values based on substituent contributions.
Key Research Findings
- Morpholine Role : The morpholin-4-yl group in the target compound enhances hydrogen-bonding capacity compared to sulfonyl or ethoxy derivatives, critical for receptor binding .
- Chlorine Positioning : The 3-chloro substituent on the phenyl ring optimizes steric and electronic effects for target engagement, as seen in analogs like N-(3-chloro-4-fluorophenyl)-2-naphthylacetamide .
- Synthetic Flexibility : Derivatives with thiazole or benzimidazole rings demonstrate modular synthesis routes, enabling rapid diversification for structure-activity relationship studies .
Biological Activity
2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring and chloro substituents, which are known to enhance biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and results from various studies.
Chemical Structure and Synthesis
The compound's structure includes a chloroacetyl group attached to a phenyl ring substituted with a morpholine group. The synthesis typically involves the reaction of 3-chloro-2-(morpholin-4-yl)aniline with chloroacetyl chloride in the presence of a base like triethylamine, often conducted in dichloromethane at controlled temperatures to optimize yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of chloro and morpholine groups facilitates binding, potentially leading to enzyme inhibition or modulation of receptor activity. The exact pathways depend on the biological system being studied .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various N-substituted phenyl chloroacetamides found that these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing reduced effectiveness against Gram-negative bacteria like Escherichia coli and moderate activity against Candida albicans .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
Anticancer Activity
In addition to antimicrobial effects, this compound is being investigated for its potential anticancer properties. Various derivatives have shown promising results against different cancer cell lines. For instance, compounds related to this structure have demonstrated cytotoxicity against prostate (PC-3), colon (HCT-116), and breast (MCF7) cancer cell lines .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| MCF7 | 0.87 |
Case Studies
A study published in the journal Medicinal Chemistry highlighted the pharmacological potential of similar chloroacetamides, emphasizing their role as enzyme inhibitors and their effectiveness in various biological assays. Another study utilized quantitative structure–activity relationship (QSAR) analysis to correlate chemical structure with biological activity, confirming that specific substitutions on the phenyl ring could significantly enhance efficacy against microbial pathogens .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to synthesize 2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential amidation and halogenation steps. Key reagents include chloroacetyl chloride and 3-chloro-2-(morpholin-4-yl)aniline. Dichloromethane or ethanol are common solvents, with triethylamine as a base to neutralize HCl byproducts . Optimization strategies include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
- Scalability : Automated reactors enable precise control of parameters (e.g., stirring rate, temperature) for reproducibility .
Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key signals, such as the morpholine ring protons (δ 3.5–3.7 ppm) and acetamide carbonyl (δ ~168 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, revealing dihedral angles between aromatic and morpholine rings (e.g., ~60.5°), critical for understanding steric effects .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and detects impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across enzymatic assays?
- Approach :
Assay standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and enzyme isoforms (e.g., human vs. murine kinases).
Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate target specificity via siRNA knockdown .
Data normalization : Express activity as % inhibition relative to vehicle-treated samples to account for batch variability .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
-
Analog synthesis : Modify substituents (e.g., replace morpholine with piperazine) and assess activity changes.
-
Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase ATP pockets.
-
Biological profiling : Compare IC₅₀ values across derivatives (see Table 1 ) .
Table 1 : Activity of Structural Analogs
Compound Modification Target Enzyme IC₅₀ (nM) Key Structural Feature Morpholine ring retained 12.3 ± 1.2 Enhanced hydrogen bonding Morpholine replaced with CF₃ 45.6 ± 3.8 Increased hydrophobicity Chlorine removed from phenyl >1000 Loss of halogen bonding
Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?
- Experimental Design :
- Accelerated stability studies : Store at 25°C, 40°C, and 60°C in DMSO, ethanol, and water.
- Analysis : Monitor degradation via LC-MS every 7 days. Polar aprotic solvents (e.g., DMSO) reduce hydrolysis of the acetamide group compared to aqueous solutions .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational conformational predictions?
- Root Cause :
- Crystal packing effects : Intermolecular forces (e.g., hydrogen bonds) in the solid state distort conformations vs. gas-phase simulations.
- Solution : Compare multiple crystal forms (polymorphs) and perform solvent-dependent NMR to assess flexibility .
Q. What experimental controls are critical when evaluating the compound’s cytotoxicity in cell-based assays?
- Controls :
- Solvent controls : DMSO concentrations ≤0.1% to avoid solvent toxicity.
- Purity validation : Confirm compound integrity via LC-MS post-dilution.
- Time-resolved assays : Distinguish acute cytotoxicity (24h) from long-term effects (72h) .
Methodological Best Practices
Q. How should researchers optimize reaction workup to isolate high-purity product?
- Protocol :
Extraction : Use dichloromethane/water partitioning to remove unreacted amines.
Column chromatography : Silica gel with 5% MeOH/CH₂Cl₂ eluent removes polar impurities.
Recrystallization : Ethyl acetate/hexane yields crystals with >99% purity .
Q. What in silico tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
